4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester
Overview
Description
4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, it has been involved in the solvent-dependent reactions leading to the synthesis of pyridazines, pyrrolidinyl-but-3-enoic acid ethyl esters, and amino-pyrroles, showcasing its versatility in divergent synthetic pathways under varying conditions (Rossi et al., 2007). Furthermore, its derivatives have facilitated the development of ruthenium-based catalysts for cyclopolymerization, advancing materials science through the creation of novel polymers (Mayershofer et al., 2006).
Catalysis and Transformation
This chemical entity also plays a role in catalytic processes, such as the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting its utility in facilitating selective transformations in synthetic chemistry (Greenberg & Sammakia, 2017). It acts as a building block for synthesizing anhydrides and esters through reactions catalyzed by weak Lewis acids, demonstrating its efficacy in esterification and anhydride formation processes (Bartoli et al., 2007).
Active Ester Intermediates
Moreover, its relevance extends to the study of active ester intermediates in peptide coupling, where derivatives such as benzotriazol-1-yl esters serve crucial roles in synthesizing peptides and understanding the dynamics of ester rearrangement during such couplings (Mahmoud et al., 2005).
Degradation Studies
In materials science, its analogs are used in studying the thermal and thermo-oxidative degradation of polymers like poly(ethylene terephthalate) and poly(butylene terephthalate), aiding in understanding the stability and degradation pathways of important industrial polymers (Botelho et al., 2001).
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . The specific safety and hazards of 4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester are not detailed in the search results.
Properties
IUPAC Name |
ethyl 4-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-8-11(9-7-10)16(15)13(18)20-14(2,3)4/h6-9H,5,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWFCQWDGXMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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